Oxmetidine hydrochloride

Descripción general

Descripción

El Clorhidrato de Oxmetidina es un antagonista del receptor H2 de la histamina que se utiliza principalmente para inhibir la secreción de ácido gástrico. Está relacionado estructuralmente con la cimetidina y es conocido por sus potentes efectos antisecretores. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como las úlceras pépticas y la enfermedad por reflujo gastroesofágico.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Clorhidrato de Oxmetidina implica la condensación de clorhidrato de 2-(4-metil-imidazol-4-il)metiltioetilamida con disulfuro de carbono en presencia de una base. Esta reacción es seguida por la ciclación y la metilación posterior para producir el producto final . Las condiciones de reacción típicamente implican el uso de disolventes como éter y etanol, y el proceso se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial del Clorhidrato de Oxmetidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para lograr una calidad constante. El producto final se purifica mediante técnicas como la cristalización y la cromatografía para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Clorhidrato de Oxmetidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma tioéter.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de imidazol y el enlace tioéter.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en las reacciones de sustitución.

Productos Principales Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tioéter.

Sustitución: Diversos compuestos sustituidos de imidazol y tioéter.

Aplicaciones Científicas De Investigación

El Clorhidrato de Oxmetidina ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de la histamina y los mecanismos de unión fármaco-receptor.

Biología: Investigado por sus efectos sobre la secreción de ácido gástrico y su posible papel en la modulación de las respuestas inmunitarias.

Medicina: Se utiliza principalmente en el tratamiento de las úlceras pépticas y la enfermedad por reflujo gastroesofágico.

Industria: Se utiliza en el desarrollo de nuevos antagonistas del receptor de la histamina y fármacos relacionados.

Mecanismo De Acción

El Clorhidrato de Oxmetidina ejerce sus efectos inhibiendo competitivamente la unión de la histamina a los receptores H2 ubicados en la membrana basolateral de las células parietales gástricas. Esta inhibición reduce la secreción de ácido gástrico, el volumen gástrico y la concentración de iones de hidrógeno . El compuesto también afecta la actividad de las enzimas del citocromo P-450, lo que puede contribuir a sus acciones farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Cimetidina: Otro antagonista del receptor H2 de la histamina con efectos antisecretores similares.

Ranitidina: Conocida por su mayor potencia y duración de acción en comparación con la cimetidina.

Famotidina: Presenta un efecto más fuerte y prolongado sobre la secreción de ácido gástrico.

Singularidad del Clorhidrato de Oxmetidina

El Clorhidrato de Oxmetidina es único en su potencia y eficacia como antagonista del receptor H2. Es aproximadamente cuatro veces más potente que la cimetidina cuando se administra por vía intravenosa y dos veces más potente cuando se administra por vía oral en una base molar . A diferencia de la cimetidina, la oxmetidina no interfiere con la actividad enzimática microsomal hepática, lo que la convierte en una opción más segura para el uso a largo plazo .

Propiedades

IUPAC Name |

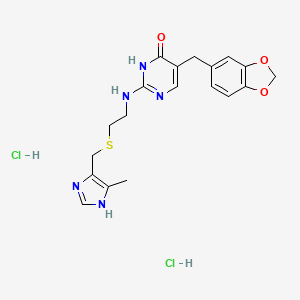

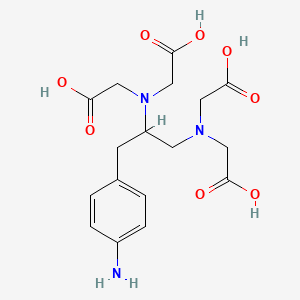

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNMEHBTDUJJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72830-39-8 (Parent) | |

| Record name | Oxmetidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212572 | |

| Record name | Oxmetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63204-23-9 | |

| Record name | Oxmetidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxmetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXMETIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93O1FK310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)

![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)

![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)